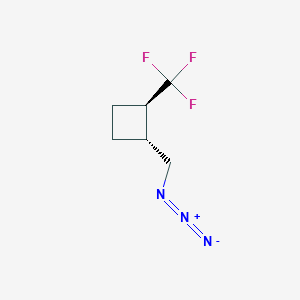

(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-1-(Azidomethyl)-2-(trifluoromethyl)cyclobutane is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a cyclobutane derivative that contains both an azido and a trifluoromethyl group, which makes it highly reactive and useful in a variety of research applications.

Aplicaciones Científicas De Investigación

Organocatalysis

EN300-26690472 belongs to the class of (thio)urea derivatives, which have gained prominence as organocatalysts in organic chemistry. Specifically, Schreiner’s thiourea, featuring the 3,5-bis(trifluoromethyl)phenyl motif, has emerged as a powerful catalyst. These compounds activate substrates and stabilize developing negative charges (e.g., oxyanions) during reactions. Researchers have harnessed Schreiner’s thiourea for promoting various organic transformations, making it a valuable tool in synthetic chemistry .

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif within EN300-26690472 is widely employed in H-bond catalysts. These catalysts facilitate reactions by forming hydrogen bonds with substrates, enhancing selectivity and efficiency. As a result, EN300-26690472 contributes significantly to the development of novel synthetic methodologies .

Nitrogen Atom Deletion

EN300-26690472 has found application in skeletal editing of organic molecules by nitrogen atom deletion. This strategy involves using an anomeric N-pivaloyloxy-N-alkoxyamide amide, inspired by the work of Prof. Levin and colleagues. By selectively removing nitrogen atoms, researchers can modify complex molecules, opening up new avenues for drug discovery and chemical synthesis .

Medicinal Chemistry

Exploring EN300-26690472’s potential in drug design and development is crucial. Researchers investigate its interactions with biological targets, aiming to create novel pharmaceutical agents. The compound’s unique structure and reactivity may lead to breakthroughs in treating various diseases .

Materials Science

EN300-26690472’s trifluoromethyl-substituted cyclobutane scaffold could inspire innovative materials. Researchers explore its use in designing functional polymers, supramolecular assemblies, and advanced materials with tailored properties. Applications may range from optoelectronics to drug delivery systems .

Photochemistry

Given its azidomethyl group, EN300-26690472 may participate in photochemical reactions. Researchers investigate its behavior under UV or visible light irradiation, potentially leading to light-triggered transformations or photopharmacology applications .

Propiedades

IUPAC Name |

(1R,2R)-1-(azidomethyl)-2-(trifluoromethyl)cyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c7-6(8,9)5-2-1-4(5)3-11-12-10/h4-5H,1-3H2/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSGBQAVSDVDMB-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CN=[N+]=[N-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1CN=[N+]=[N-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2522987.png)

![2-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one](/img/structure/B2522993.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2522995.png)

![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2523000.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)